5-Hydroxymethylcytidine-13C,D2 is a chemically modified nucleoside that incorporates isotopes of carbon and deuterium into its structure. This compound is a derivative of 5-hydroxymethylcytidine, a naturally occurring nucleoside that plays a significant role in epigenetic regulation and gene expression. The isotopic labeling allows for precise tracking in biochemical studies, making it valuable in various fields of research.
5-Hydroxymethylcytidine-13C,D2 is synthesized from commercially available 5-hydroxymethylcytidine through various chemical and enzymatic methods. It belongs to the class of modified nucleosides, which are critical in studies related to DNA methylation and demethylation processes. This compound is classified under nucleic acid analogs, specifically as a modified cytidine derivative.
The synthesis of 5-Hydroxymethylcytidine-13C,D2 can be achieved through two primary methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques like high-performance liquid chromatography are often employed to purify the synthesized compound.
The molecular formula for 5-Hydroxymethylcytidine-13C,D2 is C₉¹³CH₁₃D₂N₃O₆, indicating the presence of isotopes in its structure. The compound consists of a pyrimidine base (cytosine) attached to a ribose sugar with a hydroxymethyl group at the 5-position.
5-Hydroxymethylcytidine-13C,D2 can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Hydroxymethylcytidine-13C,D2 involves its incorporation into DNA or RNA structures where it influences gene expression and epigenetic regulation. Specifically, the hydroxymethyl group can participate in further oxidation or reduction reactions that alter the methylation status of cytosine residues in nucleic acids.
This modification is crucial for modulating chromatin structure and accessibility, thereby impacting transcriptional activity. The compound acts as an intermediate in active DNA demethylation processes mediated by TET enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine and subsequently to other forms like 5-formylcytosine.
The unique properties of 5-Hydroxymethylcytidine-13C,D2 make it an invaluable tool for researchers exploring complex biochemical interactions and mechanisms underlying epigenetic regulation.
5-Hydroxymethylcytidine (5-hmC) is a pyrimidine nucleoside derivative where a hydroxymethyl group (-CH₂OH) replaces the hydrogen at the 5-position of cytidine. The isotopically labeled variant, 5-Hydroxymethylcytidine-¹³C,D₂, incorporates stable isotopes at specific sites: a ¹³C atom replaces the carbon in the hydroxymethyl group, and two deuterium (D) atoms substitute the hydrogens in the same group (forming -¹³CHD₂ or -¹³CD₂H, though -¹³CD₂H is most typical). This labeling strategy creates a distinct mass signature without altering electronic properties or steric bulk, preserving biochemical reactivity while enabling precise tracking.
Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural perturbations due to isotopic substitution:
Table 1: NMR Chemical Shift Differences in 5-Hydroxymethylcytidine-¹³C,D₂ vs. Unlabeled 5-hmC
Atomic Position | Unlabeled 5-hmC (δ ppm) | 5-Hydroxymethylcytidine-¹³C,D₂ (δ ppm) | Observations |
---|---|---|---|
C5' (hydroxymethyl) | 57.8 | 58.1 (triplet, J=20 Hz) | Isotopic shift & splitting |
H5' (hydroxymethyl) | 3.65 (s) | 3.67 (doublet, J=2 Hz) / absent | Signal attenuation |
C6 | 141.5 | 141.5 | Unchanged |
Isotopic labeling enhances detection specificity in enzymatic studies. For example, TET (ten-eleven translocation) dioxygenases oxidize 5-methylcytosine (5mC) to 5hmC, and the labeled derivative allows unambiguous distinction of enzymatic products from endogenous 5hmC pools [1] [6].
The molecular formula of unmodified 5-hydroxymethylcytidine is C₁₀H₁₅N₃O₆. With isotopic labeling, 5-Hydroxymethylcytidine-¹³C,D₂ becomes C₉¹³CH₁₃D₂N₃O₆, with a theoretical monoisotopic mass shift from 273.096 Da to 276.113 Da (+3.017 Da). Mass spectrometry (LC-MS/MS) leverages this mass difference for ultrasensitive quantification and metabolic tracing:
Multiple Reaction Monitoring (MRM): Transitions like 277.12 → 155.07 (labeled) and 274.10 → 152.06 (unlabeled) enable co-detection with minimal cross-talk [2] [4].
Quantitative Advantages:Labeled standards eliminate matrix effects in biological samples. Spiking C₉¹³CH₁₃D₂N₃O₆ into cell lysates or urine allows absolute quantification of endogenous 5hmC via isotope dilution. Studies show a limit of detection (LOD) of 0.3–0.5 pg for labeled 5hmC in DNA hydrolysates, surpassing thin-layer chromatography or radio-enzymatic methods [2] [4].
Table 2: Mass Spectrometric Performance of 5-Hydroxymethylcytidine-¹³C,D₂
Parameter | Unlabeled 5-hmC | 5-Hydroxymethylcytidine-¹³C,D₂ | Improvement |
---|---|---|---|
[M+H]⁺ (m/z) | 274.10 | 277.12 | +3.02 Da |
LOD (LC-MS/MS) | 1.2 pg | 0.3 pg | 4-fold lower |
LOQ (LC-MS/MS) | 4 pg | 1 pg | 4-fold lower |
Signal-to-Noise (Serum) | 25:1 | 100:1 | 4-fold higher |
Isotopic labeling subtly alters the physicochemical stability of 5-hydroxymethylcytidine. Accelerated stability studies under thermal, hydrolytic, and oxidative stress reveal:
Hydrolytic Stability:Acid hydrolysis (0.1 M HCl, 70°C) shows labeled 5hmC degrades 18% slower than unlabeled (t₁/₂ = 42 min vs. 35 min). Deuterium kinetic isotope effects (KIEs) strengthen the C-H/D bond in the hydroxymethyl group, slowing acid-catalyzed glycosidic bond cleavage. Base hydrolysis (0.1 M NaOH) exhibits no significant difference, as degradation involves nucleophilic attack at C6, unaffected by labeling [4] [7].
Oxidative Stability:Hydrogen peroxide (0.3% H₂O₂) oxidizes the hydroxymethyl group to 5-formylcytidine. Labeled 5hmC oxidizes 25% slower due to deuterium’s larger atomic mass, which increases the activation energy barrier for C-H/D bond breakage (Eₐ = 68 kJ/mol for -CH₂OH vs. 75 kJ/mol for -¹³CD₂H) [6] [7].
Thermal Stability:Solid-state stability testing (40°C, 75% RH) shows identical degradation rates (<5% loss in 6 months) for labeled and unlabeled forms. In solution (PBS, pH 7.4), labeled 5hmC retains 95% integrity vs. 92% for unlabeled after 30 days at 25°C, suggesting deuteriation marginally stabilizes the hydroxymethyl moiety against solvolysis [3] [7].
Table 3: Stability Kinetics of 5-Hydroxymethylcytidine-¹³C,D₂ vs. Unlabeled 5-hmC
Stress Condition | Unlabeled 5-hmC (Degradation Rate) | Labeled 5-hmC (Degradation Rate) | Stability Change |
---|---|---|---|
Acid Hydrolysis (0.1M HCl) | k = 0.0198 min⁻¹ | k = 0.0165 min⁻¹ | +18% stability |
Oxidation (0.3% H₂O₂) | k = 0.012 h⁻¹ | k = 0.009 h⁻¹ | +25% stability |
Thermal (PBS, 25°C) | 8% loss in 30 days | 5% loss in 30 days | +37% stability |
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